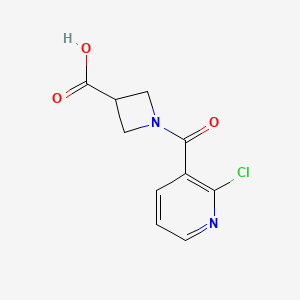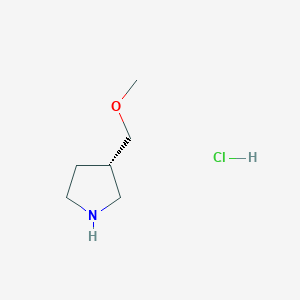
(S)-3-(methoxymethyl)pyrrolidine hydrochloride
Descripción general
Descripción
“(S)-3-(methoxymethyl)pyrrolidine hydrochloride” is a member of the class of pyrrolidines in which the only substituent is a methoxymethyl group at position 2 . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
The synthesis of pyrrolidine compounds can be achieved through two main strategies: (1) ring construction from different cyclic or acyclic precursors, reporting the synthesis and the reaction conditions, or (2) functionalization of preformed pyrrolidine rings, e.g., proline derivatives .Molecular Structure Analysis
The molecular formula of “(S)-3-(methoxymethyl)pyrrolidine hydrochloride” is C6H13NO . The InChI code is 1S/C6H13NO.ClH/c1-8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 .Physical And Chemical Properties Analysis
“(S)-3-(methoxymethyl)pyrrolidine hydrochloride” has a molecular weight of 151.64 . It is stored at room temperature and can exist in liquid, solid, or semi-solid form .Aplicaciones Científicas De Investigación
Synthesis of Complex Molecules
One significant application of "(S)-3-(methoxymethyl)pyrrolidine hydrochloride" is in the synthesis of complex molecules. For instance, it has been utilized in the boron(III) bromide-induced ring contraction of 3-oxygenated piperidines to 2-(bromomethyl)pyrrolidines. This process, which involves an intermediate bicyclic aziridinium ion, represents a rare conversion of piperidines into pyrrolidines, highlighting the reagent's utility in facilitating unique synthetic transformations (Tehrani et al., 2000).
Formation of Enantiopure Compounds
Another area of application is the formation of enantiopure compounds. For example, the reaction of (S)-2-(methoxymethyl)pyrrolidine with chloro-dimethyldihydroborinines in the presence of NEt3 led to the synthesis of a lithium salt possessing a novel polymeric structure. This demonstrates the compound's role in the creation of structurally unique and stereochemically pure substances, which are crucial in the development of pharmaceuticals and materials science (Zheng and Herberich, 2001).
Ligand Synthesis for Metal Complexes
"(S)-3-(methoxymethyl)pyrrolidine hydrochloride" is also instrumental in the synthesis of ligands for metal complexes. Research involving hybrid (Te, N) and (N, Te, N) ligands that incorporate the pyrrolidine ring demonstrates its application in creating compounds with potential uses in catalysis and materials science. The synthesis of these ligands and their subsequent complexation with palladium(II) and mercury(II) highlight the versatility of "(S)-3-(methoxymethyl)pyrrolidine hydrochloride" in organometallic chemistry (Singh et al., 2003).
Development of Bioactive Molecules
Furthermore, this compound serves as a precursor in the development of bioactive molecules. The stereoselective synthesis of C2-chiral and meso nitroxides from an optically active pyrrolidine, starting from (S)-3-(methoxymethyl)pyrrolidine hydrochloride, showcases its significance in the production of molecules with potential biological activities. This research points to the broader applicability of "(S)-3-(methoxymethyl)pyrrolidine hydrochloride" in medicinal chemistry and drug development processes (Shibata et al., 2000).
Mecanismo De Acción
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors such as its solubility, stability, and the presence of functional groups that could be metabolized by the body. The methoxymethyl group could potentially be demethylated , which might affect the compound’s distribution and excretion.
Safety and Hazards
Direcciones Futuras
Pyrrolidines, pyrrolidine-alkaloids, and pyrrolidine-based hybrid molecules are present in many natural products and pharmacologically important agents. Their key roles in pharmacotherapy make them a versatile scaffold for designing and developing novel biologically active compounds and drug candidates .
Propiedades
IUPAC Name |
(3S)-3-(methoxymethyl)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO.ClH/c1-8-5-6-2-3-7-4-6;/h6-7H,2-5H2,1H3;1H/t6-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WQVGEGDALLVMOB-RGMNGODLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H]1CCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(methoxymethyl)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



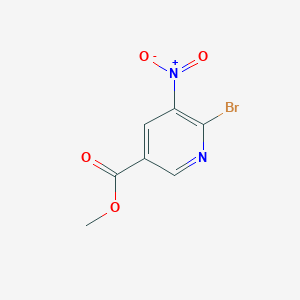
![Methyl 7-chloro-2,3-dihydrobenzo[d]oxazole-2-carboxylate](/img/structure/B1429412.png)
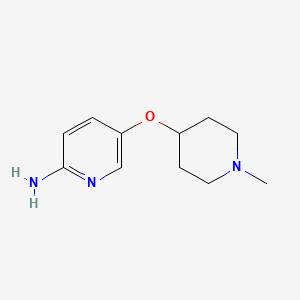
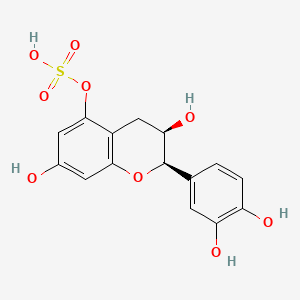
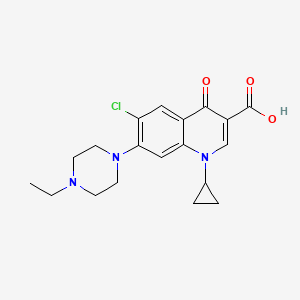
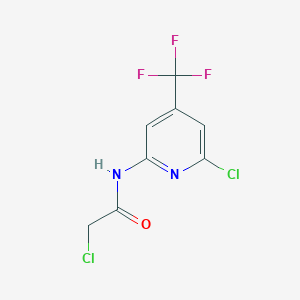


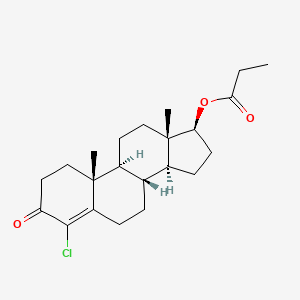
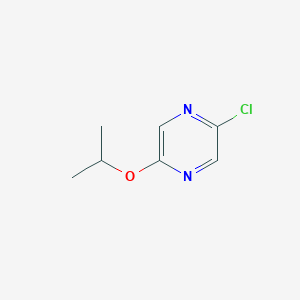
![2-[3-(2-Dimethylamino-5-trifluoromethyl-pyridin-3-yl)-phenoxy]-propionic acid](/img/structure/B1429425.png)
![2-((Pyrrolidin-2-ylmethyl)thio)benzo[d]oxazole hydrochloride](/img/structure/B1429427.png)
